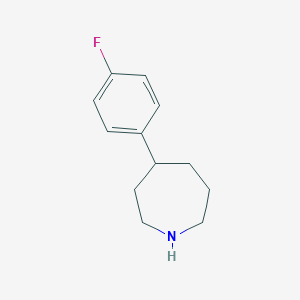

4-(4-Fluorophenyl)azepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

4-(4-fluorophenyl)azepane |

InChI |

InChI=1S/C12H16FN/c13-12-5-3-11(4-6-12)10-2-1-8-14-9-7-10/h3-6,10,14H,1-2,7-9H2 |

InChI Key |

QNRNZFAMVFFENO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCNC1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling of Fluorophenyl Azepane Systems

Quantum Mechanical (QM) Studies

Quantum mechanical methods are fundamental to understanding the intrinsic properties of molecules at an electronic level. cuny.edu These calculations provide a detailed picture of electron distribution, molecular orbital energies, and other electronic characteristics that govern molecular stability and reactivity. cuny.eduacs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. mdpi.com For fluorophenyl azepane systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometry and compute key electronic properties. sciety.orgresearchgate.netdntb.gov.uaajchem-a.com

These calculations yield crucial data on Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govijnc.ir The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. sciety.orgajchem-a.com A larger energy gap suggests higher stability and lower reactivity. ijnc.ir

Furthermore, Molecular Electrostatic Potential (MEP) mapping identifies the electrophilic and nucleophilic regions of the molecule, providing a visual guide to its charge distribution and potential sites for intermolecular interactions. sciety.orgajchem-a.comnih.gov Natural Bond Orbital (NBO) analysis is also performed to understand intramolecular charge delocalization and hyperconjugative interactions, which contribute to molecular stability. sciety.orgresearchgate.netnih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Fluorophenyl-Containing System

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 eV to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.5 eV to 5.5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity. | 1.0 D to 3.0 D |

Note: Values are illustrative and depend on the specific molecule and computational method.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also highly effective in predicting spectroscopic parameters, which can be compared with experimental data for structural validation. researchgate.netorientjchem.org Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. orientjchem.orgresearchgate.net These predicted shifts are often in good agreement with experimental spectra, aiding in the correct assignment of signals. researchgate.netresearchgate.net

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. dntb.gov.uaresearchgate.netresearchgate.net These theoretical frequencies are typically scaled to correct for anharmonicity and systematic errors in the computational method. ajchem-a.comorientjchem.org A comparative analysis between experimental and calculated vibrational frequencies helps confirm the presence of key functional groups and validates the computed molecular structure. sciety.orgresearchgate.net For instance, characteristic vibrational modes for C-F and C-N stretching in fluorophenyl azepane systems can be accurately predicted. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics

While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations are crucial for exploring the conformational landscape of flexible molecules like azepanes. The seven-membered azepane ring can adopt various conformations, such as chair, boat, and twist-boat forms, and MD simulations help identify the most stable or energetically favorable conformations. acs.orgnih.gov

These simulations model the atomic movements of the molecule, often in a simulated solvent environment, by solving Newton's equations of motion. nih.gov This provides insights into the flexibility of the ligand, the stability of different conformers, and the dynamics of its interaction with its environment. This information is vital for understanding how the ligand might adapt its shape upon binding to a biological target. sciepub.com

Molecular Docking Studies of Ligand-Target Interactions (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.govnih.govnih.gov This method is instrumental in understanding the structural basis of ligand-target recognition and is widely used in drug discovery. nih.govdntb.gov.ua

Prediction of Binding Modes and Molecular Recognition Mechanisms

Docking algorithms place the ligand (e.g., 4-(4-Fluorophenyl)azepane) into the binding site of a target protein and score the different poses based on their predicted binding affinity. nih.gov The results reveal the most likely binding mode and the specific molecular interactions that stabilize the complex. researchgate.net

Key interactions that are analyzed include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups in the azepane ring) and acceptors (like oxygen or nitrogen atoms in the protein's amino acid residues). researchgate.netnih.gov

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (such as the phenyl ring) and hydrophobic residues in the binding pocket. nih.gov

π-π Stacking: Involves interactions between aromatic rings, such as the fluorophenyl group of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) of the protein. researchgate.net

Salt Bridges: Electrostatic interactions between charged groups on the ligand and protein.

Halogen Bonds: The fluorine atom of the fluorophenyl group can act as a halogen bond donor, interacting with electron-rich atoms in the binding site. nih.gov

These detailed interaction maps are crucial for explaining the molecule's biological activity and for designing modifications to improve binding affinity and selectivity. nih.gov

Evaluation of Binding Energies and Scoring Functions

A critical output of molecular docking is the estimation of binding energy, which quantifies the strength of the ligand-target interaction. researchgate.net Docking programs use scoring functions to rank different poses and predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an estimated inhibition constant (Ki). sciety.orgnih.gov Lower binding energy values typically indicate a more stable and favorable interaction. sciety.orgnih.gov

Various scoring functions exist, from empirical and knowledge-based functions to more computationally intensive physics-based methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov While these scores provide a valuable estimate, more rigorous methods like alchemical free energy calculations may be employed for more accurate predictions of binding affinity and selectivity. figshare.com

Table 2: Example of Molecular Docking Results for an Azepane Derivative

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predominant Interaction Types |

|---|---|---|---|

| Protein Kinase A | -8.5 | Val56, Leu123, Tyr210 | Hydrogen Bond, Hydrophobic |

| Serotonin (B10506) Transporter | -9.2 | Phe335, Ile172, Asp98 | π-π Stacking, Hydrophobic, H-Bond |

| Histamine (B1213489) H3 Receptor | -7.9 | Trp118, Ala205, Glu206 | Hydrophobic, Hydrogen Bond |

Note: This table is illustrative, showing hypothetical data for a generic azepane derivative to demonstrate the type of information obtained from docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to this and related fluorophenyl azepane systems to predict their biological activities and guide the synthesis of more potent analogs. The development of a robust QSAR model involves several critical steps, from the generation of molecular descriptors to the statistical validation of the resulting model.

The foundation of any QSAR model lies in the numerical representation of the molecular structure through descriptors. These descriptors quantify various aspects of a molecule's physicochemical and structural properties. For a compound like this compound, a diverse set of descriptors would be generated to capture its unique features. These can be broadly categorized as follows:

1D Descriptors: These are the simplest descriptors and include fundamental molecular properties such as molecular weight, atom count, and the number of specific functional groups.

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and include topological indices (e.g., Randić index, Balaban index), connectivity indices, and counts of specific atom pairs. These descriptors provide information about the branching and connectivity of the molecule.

3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric and conformational properties. Examples include molecular volume, surface area, and shape indices. For fluorophenyl azepane systems, descriptors related to the spatial arrangement of the fluorophenyl and azepane rings would be crucial.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), solubility (logS), and electronic properties. Electronic descriptors, such as dipole moment and partial charges on atoms, are particularly important for understanding interactions with biological targets. The fluorine atom in this compound, for instance, significantly influences the electronic properties of the phenyl ring.

The table below provides an illustrative example of the types of descriptors that would be generated for a series of this compound derivatives in a hypothetical QSAR study.

| Descriptor Class | Example Descriptors | Relevance to this compound Systems |

| Constitutional (1D) | Molecular Weight, Number of Rings, Number of Rotatable Bonds | Basic molecular properties influencing size and flexibility. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular branching and connectivity, which can impact receptor binding. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Relate to the size and shape of the molecule, critical for fitting into a binding pocket. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Quantify the electronic distribution and reactivity, influenced by the electronegative fluorine atom. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which is crucial for membrane permeability and reaching the target site. |

Once a large pool of descriptors is generated, a critical step is the selection of a smaller, relevant subset to build the QSAR model. This is essential to avoid overfitting and to create a model that is both predictive and interpretable. Various statistical methods are employed for descriptor selection, including:

Correlation Analysis: To remove descriptors that are highly correlated with each other.

Stepwise Regression: A method where descriptors are sequentially added to or removed from the model based on their statistical significance.

Genetic Algorithms: An optimization technique inspired by natural selection to evolve a subset of descriptors that yield the best performing QSAR model.

The selection process aims to identify the key molecular features that govern the biological activity of the fluorophenyl azepane derivatives.

With a set of relevant descriptors selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. Several statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (biological activity) and the independent variables (descriptors).

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF) can capture complex non-linear relationships between structure and activity.

The quality and predictive power of the developed QSAR model must be rigorously validated. This involves both internal and external validation procedures.

Internal Validation: This is typically performed using cross-validation techniques, such as leave-one-out (LOO) or leave-many-out (LMO) cross-validation. The dataset is repeatedly split into training and test sets, and the model's ability to predict the activity of the left-out compounds is assessed. A high cross-validated correlation coefficient (q²) is indicative of a robust model.

External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used in the model development process. Key statistical parameters for external validation include the predicted correlation coefficient (R²pred).

The following table presents a hypothetical summary of statistical parameters for a QSAR model developed for a series of fluorophenyl azepane analogs.

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²pred (Predicted R² for external set) | Measures the predictive ability of the model for new compounds. | > 0.5 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

Finally, the Applicability Domain (AD) of the QSAR model must be defined. The AD is the chemical space of compounds for which the model can make reliable predictions. This is crucial to ensure that the model is not used to predict the activity of compounds that are structurally too different from the training set. The AD can be defined based on the range of descriptor values in the training set or by using more complex methods like the leverage approach.

Virtual Screening and Computational Ligand Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For fluorophenyl azepane systems, virtual screening can be a powerful tool to identify novel derivatives with desired biological activities. There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown, but a set of active ligands is available. The known active molecules, such as a highly potent this compound analog, are used as a template to search for other molecules in a database with similar properties. Methods used in LBVS include:

Similarity Searching: Based on 2D fingerprints or 3D shape similarity.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. A pharmacophore model can be generated from a set of active molecules and used to screen large databases.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the biological target, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The main technique used in SBVS is molecular docking , where candidate ligands are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. This allows for the ranking of compounds based on their predicted binding potency.

The table below outlines a typical workflow for a virtual screening campaign targeting a specific receptor with fluorophenyl azepane analogs.

| Step | Description | Methods/Tools |

| 1. Library Preparation | Curation and preparation of a large database of chemical compounds for screening. | ZINC database, ChEMBL, PubChem |

| 2. Target Preparation (for SBVS) | Preparation of the 3D structure of the target protein, including adding hydrogens and assigning charges. | Protein Data Bank (PDB), Schrödinger Maestro, MOE |

| 3. Screening | Performing the virtual screening using either ligand-based or structure-based methods. | Molecular Docking (e.g., AutoDock, Glide), Pharmacophore searching (e.g., Phase, LigandScout) |

| 4. Hit Selection and Filtering | Selecting the top-scoring compounds and filtering them based on drug-likeness criteria (e.g., Lipinski's rule of five) and visual inspection. | ADMET prediction tools, visual analysis of binding poses |

| 5. Experimental Validation | The most promising candidates are synthesized and tested experimentally to validate the computational predictions. | In vitro and in vivo biological assays |

Computational ligand design takes the insights gained from QSAR and virtual screening a step further. By understanding the key structural features required for activity, new fluorophenyl azepane derivatives can be designed in silico. This can involve:

Fragment-based design: Where molecular fragments with favorable interactions are combined to create novel molecules.

Scaffold hopping: Where the core azepane scaffold is replaced with other chemical moieties while retaining the key pharmacophoric features.

Structure-based design: Where the 3D structure of the target-ligand complex is used to guide modifications to the ligand to improve its binding affinity and selectivity.

Through these iterative cycles of computational design, prediction, and experimental validation, the development of novel and potent therapeutic agents based on the this compound scaffold can be significantly accelerated.

Advanced Spectroscopic and Analytical Characterization Techniques for Fluorophenyl Azepane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Multi-nuclear NMR experiments are fundamental for the structural analysis of 4-(4-Fluorophenyl)azepane, providing a complete picture of the proton, carbon, and fluorine environments.

¹H NMR: Proton NMR spectra reveal the number of distinct proton environments and their neighboring protons. For the azepane ring, the protons would appear as complex multiplets due to overlapping signals and spin-spin coupling. The protons on the 4-fluorophenyl ring would typically show characteristic doublet of doublets patterns, arising from ortho- and meta-couplings.

¹³C NMR: Carbon NMR provides information on the different carbon environments. The azepane ring would exhibit signals in the aliphatic region, while the fluorophenyl group would show signals in the aromatic region. The carbon directly bonded to the fluorine atom would show a large one-bond coupling constant (¹JCF), and other carbons in the ring would show smaller two-, three-, and four-bond couplings, which are invaluable for signal assignment.

¹⁹F NMR: Fluorine NMR is highly sensitive and provides information about the electronic environment of the fluorine atom. In a compound like this compound, the ¹⁹F NMR spectrum would typically show a single resonance, and its chemical shift would be indicative of the electronic effects of the azepane substituent on the aromatic ring.

The conformational flexibility of the azepane ring can lead to broadened signals in the NMR spectra. Substituted azepanes are known to have flexible ring structures, and the introduction of a fluorine atom can bias the ring towards a single major conformation mq.edu.au.

Table 1: Representative NMR Data for a Fluorophenyl Azepine Derivative The following data is for a related compound, methyl 6-(4-fluorophenylamino)-1-methyl-4-methylene-2-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-azepine-2-carboxylate, and serves to illustrate the typical chemical shifts and couplings. nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H NMR | 6.87 | t, J = 8.7 |

| 6.54–6.46 | m | |

| 5.77 | s | |

| 5.22 | s | |

| 5.11 | s | |

| 4.07–3.92 | m | |

| 3.74 | s | |

| 3.64–3.48 | m | |

| 2.55 | s | |

| ¹³C NMR | 167.4, 157.3, 155.0, 143.9, 137.2, 136.9 | - |

| 124.9 | q, J = 290.6 | |

| 119.0, 115.8, 115.6, 113.9, 113.8, 111.0 | - | |

| 70.4 | q, J = 25.1, 24.6 | |

| 55.1, 52.8, 45.8, 40.3 | - | |

| ¹⁹F NMR | -68.35, -127.72 | - |

2D NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of protons within the azepane ring and the fluorophenyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. It is crucial for connecting different fragments of the molecule, for instance, linking the azepane ring to the fluorophenyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY and its variant ROESY detect through-space correlations between protons that are close to each other, irrespective of whether they are bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the flexible azepane ring nih.gov. The spatial proximity between protons on the azepane ring and the aromatic ring can be established, providing insights into the molecule's 3D structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₆FN), HRMS would confirm the molecular formula by matching the measured mass to the calculated exact mass with high precision (typically within 5 ppm). For example, the protonated molecule [M+H]⁺ would be observed, and its measured mass would validate the elemental composition nih.gov.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information. The molecule is induced to break apart in the mass spectrometer, and the resulting fragment ions are analyzed. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the fluorophenyl group or fragmentation of the azepane ring, which helps to confirm the connectivity of the molecule.

Table 2: Example of HRMS Data Interpretation Based on data for a related fluorinated azepine derivative. nih.gov

| Ion | Calculated Exact Mass [M+H]⁺ | Found Mass | Interpretation |

| C₁₇H₁₉F₄N₂O₂ | 359.1377 | 359.1377 | The high accuracy of the found mass confirms the elemental formula of the compound. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Table 3: Expected Characteristic IR Absorption Bands for this compound Based on typical frequencies for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 3000-2850 | C-H stretch | Azepane Ring (aliphatic) |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1220 | C-F stretch | Aryl-Fluoride |

| ~1150 | C-N stretch | Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophore in this compound is the fluorophenyl group. The spectrum would be expected to show absorption bands corresponding to π → π* transitions within the aromatic ring. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the chromophore and can be influenced by substitution and solvent polarity nih.gov.

Table 4: Expected UV-Vis Absorption Data for this compound Based on typical values for fluorophenyl-containing compounds. nih.gov

| Solvent | λmax (nm) | Electronic Transition |

| Ethanol | ~250-270 | π → π* |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination (If applicable)

The 4-position of the azepane ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. If the compound is synthesized or isolated in an enantiomerically enriched form, chiroptical spectroscopy becomes a vital analytical technique.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule nih.gov. A non-racemic sample of this compound would produce a CD spectrum with positive or negative bands (known as Cotton effects) corresponding to its electronic transitions. The spectrum of one enantiomer will be a mirror image of the other.

CD spectroscopy is a powerful tool for:

Assessing Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

Determining Absolute Configuration: By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the chiral center can be determined nih.govmdpi.com. This integrated approach has become a valuable tool in the structural elucidation of chiral molecules nih.gov.

Lead Optimization Principles and Strategies in Fluorophenyl Azepane Research

Rational Design Approaches for Modulating In Vitro Activity and Selectivity

Rational drug design involves the deliberate and targeted modification of a compound's structure to improve its interaction with a biological target. This approach relies on an understanding of the structure-activity relationships (SAR) that govern a compound's efficacy and selectivity. For azepane-based compounds, a rational medicinal chemistry design strategy is often employed to achieve a balance of properties, such as central nervous system (CNS) penetration, potency, and selectivity against related targets.

The process typically involves iterative cycles of design, synthesis, and biological testing. For instance, in the development of azepane derivatives as protein kinase inhibitors, initial lead structures may be identified that possess high potency but suffer from poor stability. Rational design is then used to introduce specific structural changes that address these liabilities without compromising the compound's inhibitory activity. This can involve modifying linker moieties, introducing or altering substituents on the azepane or fluorophenyl rings, and exploring different stereochemistries to optimize interactions with the target protein. The ultimate goal is to develop a compound with a superior profile of in vitro properties, setting the stage for further preclinical evaluation.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

Rational design is broadly categorized into two main approaches: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD).

Structure-Based Drug Design (SBDD) is utilized when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, typically from techniques like X-ray crystallography or NMR spectroscopy. This structural information allows medicinal chemists to visualize the binding site and design molecules that fit precisely, forming optimal interactions to enhance potency and selectivity. A notable example in azepane research involved the optimization of inhibitors for protein kinase B (PKB-α). An initial lead compound, derived from the natural product (-)-balanol, was found to be unstable in plasma due to an ester linkage. Using the crystal structure of the related protein kinase A (PKA) in complex with the lead compound, researchers designed a series of new azepane derivatives where the unstable ester was replaced with more stable isosteric linkers, such as amides and ethers. This SBDD approach led to the discovery of compound 4 , which not only retained high potency but also exhibited excellent plasma stability.

Ligand-Based Drug Design (LBDD) is employed when the structure of the target is unknown, but a set of molecules (ligands) that bind to it have been identified. LBDD methods analyze the common structural features and properties of these known active ligands to create a pharmacophore model—a 3D representation of the key features required for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds that match the pharmacophore or to guide the modification of existing leads to better fit the model's requirements.

The table below illustrates the successful application of SBDD in modifying an initial lead compound to improve both potency and plasma stability.

| Compound | Linker Moiety | PKB-α IC₅₀ (nM) | PKA IC₅₀ (nM) | Stability in Mouse Plasma |

| 1 | Ester | 5 | 1 | Unstable |

| 4 | Amide | 4 | 2 | Stable |

| 5 | Ether | 1000 | >10000 | Stable |

| 7 | Amine | 150 | 1200 | Stable |

This table presents data on azepane derivatives designed as PKB inhibitors, demonstrating how SBDD was used to replace an unstable ester linker with more stable alternatives, leading to compound 4 with retained high potency and improved stability. Data sourced from.

Multi-Parameter Optimization (MPO) in Chemical Space Exploration

Modern drug discovery requires a candidate molecule to possess a complex balance of multiple properties beyond just target potency. These include absorption, distribution, metabolism, and excretion (ADME) properties, as well as an acceptable safety profile. Multi-Parameter Optimization (MPO) is a holistic approach that seeks to simultaneously optimize these often-conflicting parameters. This strategy is particularly vital in the development of CNS-penetrant drugs, where properties like lipophilicity, polarity, and molecular weight must be carefully controlled to ensure the molecule can cross the blood-brain barrier.

The CNS MPO desirability tool is one such approach that combines several key physicochemical properties into a single desirability score, helping to guide the selection and design of compounds with a higher probability of success. This tool expands the available design space for CNS candidates by moving away from rigid single-parameter cutoffs and embracing a more flexible, multiparameter approach. The application of MPO has been shown to increase the quality of compounds nominated for clinical development by improving the alignment of their ADME attributes and placing them in a lower-risk safety space. In the design of azepine-containing compounds, MPO strategies have been instrumental in delivering molecules with a desired balance of CNS penetration, selectivity, and potency.

The following table conceptualizes how different physicochemical properties might be scored within a CNS MPO framework to guide the design of fluorophenyl azepane derivatives.

| Parameter | Property Range | Desirability Score (0-1) | Rationale for CNS Drugs |

| ClogP | 2.0 - 3.0 | 1.0 | Balances solubility and permeability for BBB crossing. |

| Molecular Weight | 350 - 400 | 1.0 | Lower MW is generally favored for better permeability. |

| TPSA | 40 - 70 Ų | 1.0 | Controls polarity and hydrogen bonding capacity. |

| pKa (most basic) | 7.5 - 9.0 | 1.0 | Influences solubility and interaction with transporters. |

| H-Bond Donors | 1 - 2 | 1.0 | Fewer donors generally improve BBB penetration. |

This conceptual table illustrates the principles of a Multi-Parameter Optimization (MPO) desirability score for CNS drug design. The scores reflect the ideal ranges for key physicochemical properties needed for a compound to effectively cross the blood-brain barrier and have favorable drug-like properties. Data based on principles described in.

Application of Active Learning Strategies in Molecular Design

Navigating the vastness of chemical space to find novel molecules with an optimal property profile is a significant challenge. Active learning, a subfield of machine learning, offers a powerful strategy to make this search more efficient. Instead of exhaustively screening massive compound libraries, active learning algorithms iteratively select the most informative molecules for experimental testing. The results are then used to retrain the underlying predictive model, which becomes progressively more accurate at identifying high-quality candidates.

This iterative feedback loop focuses resources on the most promising areas of chemical space, reducing costs and accelerating the discovery timeline. In the context of molecular design, an active learning system can be linked with a generative model to improve the sample efficiency of the optimization process. For complex MPO tasks, active learning can greatly expedite the search for novel solutions that satisfy multiple criteria. For example, an active learning workflow could be used to optimize a 4-(4-fluorophenyl)azepane scaffold by exploring different substituents. The algorithm would first predict the properties of a virtual library of derivatives, then select a small, diverse batch of compounds for synthesis and testing that it predicts will maximally improve the model. This process is repeated, allowing for a more rapid convergence on compounds with the desired in vitro profile.

Strategic Scaffold Replacements and Structural Modifications for Enhanced In Vitro Properties

When optimizing a lead compound, sometimes minor decorations to the core structure are insufficient to overcome inherent liabilities. In such cases, more significant changes, such as scaffold replacement (or "scaffold hopping"), are employed. This strategy involves replacing the central core of a molecule with a structurally distinct scaffold while retaining the key pharmacophoric features responsible for biological activity. The goal is to discover new chemotypes that may possess improved properties, such as enhanced potency, better selectivity, a more favorable ADME profile, or novel intellectual property.

In research involving azepane derivatives, both minor structural modifications and larger scaffold alterations are key strategies. For example, a study exploring novel bicyclic azepanes identified a potent inhibitor of monoamine transporters. Subsequent structural modifications, such as the introduction of various halogenated N-benzyl groups, were used to probe the SAR and test whether the scaffold was amenable to optimization. This work highlighted how even simple, unexplored scaffolds can yield potent neuropharmacology.

Another powerful example is the previously mentioned optimization of azepane-based PKB inhibitors. The initial lead suffered from a metabolically unstable ester linker. The strategic modification involved replacing this linker with several isosteric groups, such as an amide, ether, and amine. This modification successfully addressed the plasma instability while, in the case of the amide linker, maintaining high potency against the target. This demonstrates how targeted structural modifications can dramatically enhance a compound's in vitro drug-like properties.

The table below details the impact of N-benzylation with different halogenated substituents on the inhibitory activity of a bicyclic azepane scaffold, illustrating a structure-activity relationship study.

| Compound | N-benzyl Substituent | NET Inhibition (%) | DAT Inhibition (%) | SERT Inhibition (%) |

| (R,R)-1a | Unsubstituted | 99 | 90 | 79 |

| Analog 1 | p-chloro | 37 | 30 | 17 |

| Analog 2 | m-chloro | 98 | 84 | 69 |

| Analog 3 | o-chloro | 96 | 77 | 62 |

| Analog 4 | m-fluoro | 97 | 81 | 70 |

This table shows the percentage of inhibition at a 10 µM concentration for a series of N-benzylated bicyclic azepane analogs against the norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and serotonin (B10506) (SERT) transporters. The data demonstrate how the position and nature of the halogen substituent can significantly impact biological activity. Data sourced from.

Future Research Directions in Fluorophenyl Azepane Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of azepane derivatives remains a challenge for organic chemists, making the development of new and efficient synthetic methods a priority. researchgate.net Future research will likely focus on creating novel and, crucially, sustainable synthetic pathways to 4-(4-Fluorophenyl)azepane and its analogs. A promising strategy involves the photochemical dearomative ring expansion of nitroarenes. This method, which can be mediated by blue light at room temperature, transforms a six-membered nitroarene framework into a seven-membered azepane ring system, often in just two steps. manchester.ac.uknih.gov Adapting this technology to a suitable 4-fluorophenyl-substituted nitro precursor could provide a highly efficient and direct route to the target compound.

Furthermore, the principles of green chemistry are becoming increasingly integral to pharmaceutical synthesis. mdpi.com These principles emphasize waste minimization, atom economy, and the use of renewable feedstocks and safer solvents. nih.gov Future synthetic strategies for this compound should incorporate these elements. This includes the development of catalytic C-H functionalization reactions that avoid environmentally harmful solvents and the use of microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comresearchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Goal for this compound |

| Photochemical Ring Expansion | High efficiency, mild conditions, few steps. nih.gov | Design of a suitable nitroarene precursor for direct synthesis. |

| Catalytic C-H Functionalization | High atom economy, reduced waste. researchgate.net | Development of a selective catalytic method to introduce the 4-fluorophenyl group onto a pre-formed azepane ring. |

| Ring-Closing Metathesis (RCM) | Good functional group tolerance, access to diverse structures. researchgate.net | Synthesis of acyclic precursors suitable for RCM to form the this compound core. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. mdpi.com | Optimization of existing multi-step syntheses under microwave irradiation to improve sustainability. |

Deeper Understanding of Azepane Conformational Preferences and Dynamics via Advanced Computational Methods

The biological activity of substituted azepanes is often dictated by their conformational diversity. lifechemicals.com A thorough understanding of the conformational landscape of this compound is therefore essential. While foundational computational methods like Density Functional Theory (DFT) have been used to identify stable conformers of the parent azepane ring, such as the twist-chair conformation, future research must employ more advanced techniques. nih.gov

High-level quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations can provide a more accurate picture of the molecule's electronic structure and the energetic barriers between different conformations. nih.gov These methods are crucial for understanding how the bulky, electron-withdrawing 4-fluorophenyl substituent at the C4 position influences the puckering and pseudorotational dynamics of the seven-membered ring. Molecular dynamics (MD) simulations will be invaluable for exploring the conformational space available to the molecule in a simulated physiological environment over time, offering insights into its dynamic behavior and potential interactions with biological macromolecules. nih.gov

Development of Sophisticated Computational Models for Predicting Complex In Vitro Biological Interactions

To accelerate the discovery of new therapeutic applications for this compound derivatives, the development of sophisticated computational models is a key research direction. These in silico tools can predict the in vitro biological interactions of novel compounds before they are synthesized, saving significant time and resources. nih.gov Machine learning, in particular, offers powerful approaches for building predictive models from high-throughput screening data. nih.gov

Future work should focus on creating Quantitative Structure-Activity Relationship (QSAR) models specifically for this class of compounds. aip.org This involves synthesizing a focused library of this compound analogs with varied substitution patterns and screening them against a panel of biological targets. The resulting activity data can then be used to train machine learning algorithms—such as random forest or support vector machines—to correlate specific molecular descriptors with biological activity. aip.orgmdpi.com Furthermore, integrating multiple biological signatures and utilizing Bayesian frameworks can enhance the predictive power of these models, enabling the identification of novel compound-target relationships. nih.gov

| Computational Model | Input Data | Predicted Output | Future Goal |

| QSAR | Molecular descriptors (e.g., LogP, polar surface area) and experimental in vitro activity data for a series of analogs. | Predicted biological activity for new, unsynthesized analogs. | Develop a robust QSAR model to guide the design of potent and selective this compound derivatives. |

| Pharmacophore Modeling | 3D structures of active compounds and/or the target binding site. | A 3D arrangement of essential features required for biological activity. | Identify the key pharmacophoric features of this compound for a specific target and use it for virtual screening. |

| Machine Learning (e.g., Random Forest) | Large datasets of chemical structures and their associated biological activities. nih.gov | Classification of new molecules as active or inactive against specific targets. | Train an ML model on diverse screening data to predict novel off-target interactions and potential for drug repurposing. mdpi.com |

Diversification of Chemical Space for the Discovery of Novel In Vitro Biological Activities

While the azepane scaffold is present in numerous drugs, a vast area of its potential chemical space remains unexplored. manchester.ac.uknih.gov A primary future objective is the systematic diversification of the this compound structure to create libraries of novel compounds. nih.gov These libraries can then be subjected to high-throughput screening (HTS) to identify new in vitro biological activities. nih.govnih.gov

Diversification strategies should target several key positions on the molecule. These include:

N1-Substitution: Introducing a variety of functional groups on the azepane nitrogen to modulate properties like solubility, basicity, and potential interactions with biological targets.

Azepane Ring Substitution: Adding substituents at other positions on the seven-membered ring (e.g., C2, C3, C5) to explore the structure-activity relationship and influence the ring's conformation.

Aryl Ring Modification: Altering the substitution pattern on the phenyl ring or replacing it with other aromatic or heteroaromatic systems to probe interactions with target binding pockets.

By systematically exploring this chemical space, researchers can uncover novel starting points for the development of chemical probes and future drug candidates. nih.govbath.ac.uk

Advancement of Analytical Techniques for Comprehensive Characterization of Azepane Derivatives

The unambiguous characterization of newly synthesized this compound derivatives is paramount. While standard techniques like 1D NMR and low-resolution mass spectrometry are routine, future research will necessitate the application of more advanced analytical methods to fully elucidate the complex structures and stereochemistry of these molecules.

Sophisticated 2D NMR techniques, such as NOESY and ROESY, will be essential for confirming the relative stereochemistry of substituents and providing insights into the solution-state conformation of the flexible azepane ring. nih.gov High-resolution mass spectrometry (HRMS) will provide precise mass measurements to confirm elemental composition. A particularly promising future direction is the use of ion mobility-mass spectrometry (IM-MS). chemrxiv.orgchemrxiv.org This powerful technique separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge. nih.govnih.gov IM-MS could potentially be used to separate different conformers of this compound derivatives in the gas phase, providing unique structural information that is inaccessible by mass spectrometry alone. chemrxiv.org

Q & A

Basic: What are the recommended synthetic routes for 4-(4-Fluorophenyl)azepane, and what challenges are associated with its purification?

Answer:

The synthesis typically involves cyclization of appropriately substituted precursors. For example, a diazepane analogue (structurally related to this compound) was synthesized via nucleophilic substitution followed by ring closure using a Buchwald-Hartwig amination catalyst . Key challenges include controlling regioselectivity during fluorophenyl group incorporation and minimizing byproducts. Purification often requires gradient column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures). Impurities from incomplete cyclization or residual catalysts (e.g., palladium) must be monitored via LC-MS .

Advanced: How does the fluorophenyl substituent influence the conformational dynamics of azepane in this compound, and what techniques are optimal for analyzing this?

Answer:

The electron-withdrawing fluorine atom induces ring puckering in the azepane moiety, as observed in X-ray crystallography studies of similar fluorophenyl-azepane derivatives. This distortion alters the molecule’s dipole moment and hydrogen-bonding capacity. Conformational analysis is best performed using:

- Solid-state NMR to assess ring flexibility.

- Single-crystal X-ray diffraction (as in ) to resolve torsional angles.

- DFT calculations to compare theoretical and experimental geometries .

Basic: What spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

- 1H/13C NMR : Look for deshielded aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and azepane methylene signals (δ 1.5–2.5 ppm).

- IR Spectroscopy : C-F stretching (~1220 cm⁻¹) and N-H bending (~1600 cm⁻¹).

- High-resolution MS : Confirm molecular ion [M+H]+ at m/z 194.1 (C11H14FN).

- 19F NMR : A singlet near δ -110 ppm confirms para-substitution .

Advanced: In multireceptor binding studies, how does this compound compare to its chlorophenyl analogues in terms of dopamine and serotonin receptor affinities?

Answer:

Evidence from haloperidol analogues (e.g., compound 13 in ) shows that fluorophenyl derivatives exhibit higher selectivity for 5-HT2A receptors (Ki ~12 nM) compared to chlorophenyl variants (Ki ~25 nM). However, chlorophenyl groups enhance D2 receptor binding (Ki ~8 nM vs. ~15 nM for fluorophenyl). These differences stem from fluorine’s smaller van der Waals radius and stronger electronegativity, which reduce steric hindrance but increase polar interactions in receptor pockets. Radioligand displacement assays using [3H]spiperone are recommended for comparative studies .

Advanced: What strategies are recommended for resolving contradictory data in the biological activity profiles of this compound derivatives across different studies?

Answer:

Contradictions often arise from assay variability (e.g., cell lines, ligand concentrations). Mitigation strategies include:

- Standardized positive controls (e.g., haloperidol for dopamine receptor studies).

- Orthogonal assays : Validate binding data with functional assays (e.g., cAMP inhibition).

- Meta-analysis : Pool data from multiple studies using fixed-effect models to account for inter-lab variability.

- Structural validation : Confirm compound purity and stability via HPLC and thermal gravimetric analysis .

Basic: What safety considerations are critical when handling this compound in laboratory settings, and what are the recommended exposure controls?

Answer:

Per Safety Data Sheets (SDS) for related fluorophenyl compounds:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Emergency protocols : Immediate eye irrigation with saline for exposure; consult SDS for antidote recommendations .

Advanced: How can computational chemistry approaches enhance the design of this compound derivatives with improved pharmacokinetic properties?

Answer:

- Molecular docking : Screen derivatives against receptor crystal structures (e.g., 5-HT2A PDB: 6A94) to optimize binding.

- QSAR models : Use Hammett constants for fluorophenyl substituents to predict logP and solubility.

- ADMET prediction : Tools like SwissADME assess metabolic stability (CYP3A4 liability) and blood-brain barrier permeability.

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon fluorophenyl modification .

Basic: What are the documented biological activities of this compound derivatives, and which assay systems have shown the most consistent results?

Answer:

- Antipsychotic activity : D2/5-HT2A receptor binding in rat striatal membranes (IC50 ~20 nM).

- Antimicrobial effects : MIC of 8 µg/mL against S. aureus in broth microdilution assays.

- In vitro consistency : HEK293 cells expressing human receptors yield reproducible EC50 values, whereas in vivo models (e.g., murine) show higher variability due to metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.